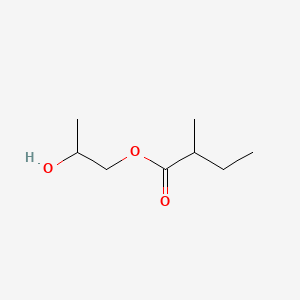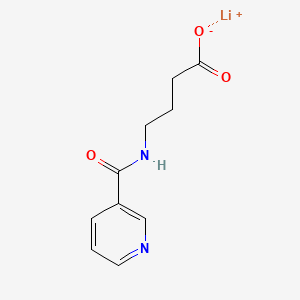
N-Nicotinoyl-gamma-aminobutyric acid lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nicotinoyl-gamma-aminobutyric acid lithium salt involves the reaction of niacin with gamma-aminobutyric acid. The process typically requires the use of a dehydrating agent to facilitate the formation of the amide bond between niacin and GABA. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nicotinoyl-gamma-aminobutyric acid lithium salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Hydrolysis: This reaction involves the use of water or aqueous solutions to break down the compound into its constituent parts, niacin and GABA.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to study the oxidative stability of the compound.
Reduction: Reducing agents like sodium borohydride are employed to investigate the reduction potential of the compound.
Major Products Formed
The primary products formed from these reactions are niacin and GABA, which are the building blocks of the compound. These products are crucial for understanding the compound’s behavior in biological systems .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study amide bond formation and stability.
Biology: Investigated for its ability to cross the blood-brain barrier and its effects on neurotransmitter levels.
Medicine: Explored for its potential as a nootropic agent to enhance cognitive function and reduce anxiety.
Industry: Utilized in the development of dietary supplements and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by crossing the blood-brain barrier and being hydrolyzed into niacin and GABA. GABA acts as an inhibitory neurotransmitter, reducing neuronal excitability and promoting relaxation. Niacin, on the other hand, acts as a vasodilator, increasing blood flow to the brain. This dual action contributes to the compound’s anxiolytic and cognitive-enhancing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
GABA: A neurotransmitter that does not easily cross the blood-brain barrier.
Niacin: A vitamin that acts as a vasodilator but lacks the inhibitory effects of GABA.
Phenibut: A GABA analogue with anxiolytic properties but different pharmacokinetics.
Uniqueness
N-Nicotinoyl-gamma-aminobutyric acid lithium salt is unique due to its ability to cross the blood-brain barrier and deliver both GABA and niacin directly to the brain. This dual action makes it a promising compound for enhancing cognitive function and reducing anxiety .
Propriétés
Numéro CAS |
113694-80-7 |
|---|---|
Formule moléculaire |
C10H11LiN2O3 |
Poids moléculaire |
214.2 g/mol |
Nom IUPAC |
lithium;4-(pyridine-3-carbonylamino)butanoate |
InChI |
InChI=1S/C10H12N2O3.Li/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);/q;+1/p-1 |
Clé InChI |
VYAGHPXVVFBYNK-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)


![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
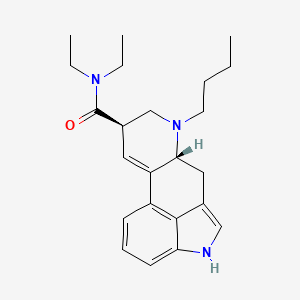
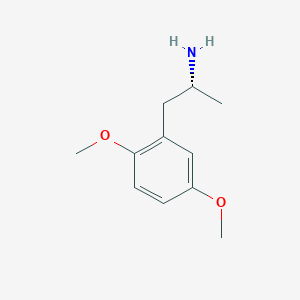
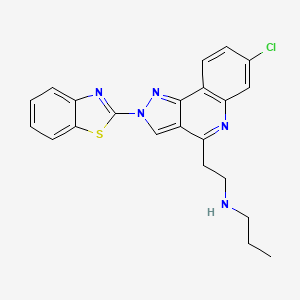


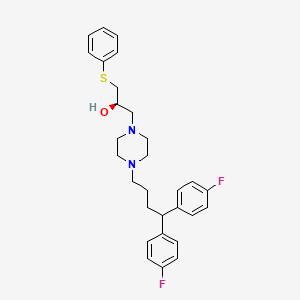
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
